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Compound of Interest

Compound Name: 1-Chloro-2-methylpropan-2-amine

Cat. No.: B8737033

An In-depth Technical Guide on the Thermochemical Properties of 1-Chloro-2-methylpropan-
2-amine

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1-
Chloro-2-methylpropan-2-amine, a crucial yet under-characterized intermediate in synthetic
chemistry. Given the limited availability of direct experimental data, this document synthesizes
information from related compounds and establishes a robust framework for both
computational prediction and experimental determination of its key thermochemical
parameters. We delve into high-accuracy ab initio computational workflows and detail
established calorimetric and thermal analysis protocols. The causality behind methodological
choices is explained to ensure scientific integrity and reproducibility. This guide is intended for
researchers, process chemists, and drug development professionals who require a deep
understanding of the compound's energetic properties for reaction modeling, process
optimization, and safety assessment.

Introduction to 1-Chloro-2-methylpropan-2-amine
Chemical Identity and Structure

1-Chloro-2-methylpropan-2-amine is a halogenated aliphatic amine. Its structure features a
tertiary carbon atom bonded to an amino group, a chloromethyl group, and two methyl groups.
This arrangement suggests a unique interplay of steric and electronic effects that influence its
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reactivity and thermochemical behavior. The hydrochloride salt is the more common
commercially available form.[1][2]

Property Value Source

1-chloro-2-methylpropan-2-

IUPAC Name _ [3]
amine

Molecular Formula CaH10CIN [3]

Molecular Weight 107.58 g/mol [3]

CAS Number 30533-55-2 (free base) [3]

CAS Number 23184-92-1 (hydrochloride) [1][2]

Canonical SMILES CC(C)(CCIN [3]

Significance and Applications

While specific applications for 1-Chloro-2-methylpropan-2-amine are not extensively
documented in public literature, its structure is analogous to intermediates used in the
synthesis of pharmaceuticals and other specialty chemicals. The primary amine and the
reactive alkyl chloride functionalities make it a versatile building block for introducing a
neopentyl amine moiety into larger molecules. Related compounds like 1-Chloro-2-
methylpropane are fundamental reactive intermediates for producing amine derivatives
essential in pharmaceuticals, agrochemicals, and polymers.[4][5]

Importance of Thermochemical Properties

A thorough understanding of a compound's thermochemical properties is paramount for safe
and efficient chemical process development. Key parameters include:

» Enthalpy of Formation (AHf°): Dictates the energy content of the molecule and is essential
for calculating the heat of reaction (AHr®) for any transformation it undergoes. This is critical
for reactor design and preventing thermal runaway events.

» Heat Capacity (Cp): Measures the amount of heat required to raise the temperature of the
substance. This data is vital for managing temperature changes during processing and for
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physical hazard assessments.

o Entropy (S°): A measure of molecular disorder, which, along with enthalpy, determines the

Gibbs Free Energy (AG®) and thus the spontaneity and equilibrium position of a reaction.

o Thermal Stability: Defines the temperature at which the molecule begins to decompose,

providing critical information for safe handling, storage, and processing temperatures.

Known and Estimated Thermochemical Properties

Direct, experimentally verified thermochemical data for 1-Chloro-2-methylpropan-2-amine is

not readily available in public databases. The data presented below is a combination of

information for the hydrochloride salt and predicted values from chemical suppliers.

Property Value Notes Source
Melting Point 192-194 °C Hydrochloride salt
N ) 126.2 °C at 760 Likely a predicted
Boiling Point [6]
mmHg value
_ Likely a predicted
Flash Point 30.1°C [6]
value
) Likely a predicted
Density 0.98 g/cm?3 [6]
value
Requires experimental
Enthalpy of Formation  Not available determination or high-
level computation
Requires experimental
Standard Entropy Not available determination or high-
level computation
Requires experimental
Heat Capacity Not available determination or high-

level computation
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The scarcity of data necessitates the use of robust predictive and experimental methods, as
detailed in the following section.

Methodologies for Determining Thermochemical
Properties

This section provides a dual-pronged approach for accurately determining the thermochemical
properties of 1-Chloro-2-methylpropan-2-amine, combining state-of-the-art computational
chemistry with established experimental protocols.

Computational Thermochemistry: The Ab Initio
Approach

For uncharacterized or highly reactive molecules, computational quantum chemistry provides a
powerful, safe, and cost-effective means of predicting thermochemical properties with high
accuracy.

Calculating energies for halogen-containing compounds requires carefully constructed ab initio
computational recipes that account for fine quantum mechanical effects.[7][8] High-level
composite methods, such as the Gaussian-n (G4, G4MP2) or Weizmann-n (Wn) theories, are
designed to approximate the results of a very high-level calculation through a series of smaller,
more manageable computations.[9] These methods systematically address challenges like
electron correlation and basis set incompleteness, which are particularly significant for
molecules containing both halogens and nitrogen. Studies on inorganic chloramines have
demonstrated that these methods can achieve "benchmark accuracy" with uncertainties in the
range of 1-3 kJ/mol for computed thermodynamic properties.[10]

The G4 theory is an excellent choice for this application, offering a balance of high accuracy
and computational feasibility for a molecule of this size. It builds upon previous methods by
refining electron correlation treatments, utilizing larger basis sets, and including empirical
corrections to account for remaining deficiencies.

The following protocol outlines the necessary steps to calculate the gas-phase enthalpy of
formation using G4 theory.

e Geometry Optimization:
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o Objective: To find the lowest energy conformation of the molecule.

o Method: Perform an initial geometry optimization using a reliable density functional theory
(DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-31G(d)). This
provides a stable starting structure.

» Frequency Calculation:

o Objective: To verify that the optimized structure is a true energy minimum and to obtain the
zero-point vibrational energy (ZPVE) and thermal corrections.

o Method: Perform a frequency calculation at the same level of theory as the optimization
(B3LYP/6-31G(d)).

o Validation: A true minimum will have zero imaginary frequencies. The output provides the
ZPVE, which is a critical quantum mechanical correction to the total energy.

o High-Level Single-Point Energy Calculations:
o Objective: To compute a highly accurate electronic energy using the optimized geometry.

o Method: This is the core of the G4 protocol. It involves a series of single-point energy
calculations using progressively more sophisticated methods and larger basis sets (e.qg.,
CCSD(T), MP4). The G4 procedure automatically combines these energies to extrapolate
to a near-exact solution.

o Atomization Energy Calculation:

o Objective: To determine the energy required to break the molecule into its constituent
atoms.

o Method: Repeat steps 1-3 for each constituent atom (C, H, CI, N) in its ground state. The
total atomization energy (ZEo) is the sum of the atomic energies minus the G4 energy of
the molecule (including ZPVE).

o Enthalpy of Formation Calculation:
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o Objective: To convert the atomization energy into the standard enthalpy of formation at
298 K.

o Method: Use the following equation: AHf°(Molecule, 298 K) = Z[AHf°(Atoms, 298 K)] - ZEo

+ H29s - Ho
o Inputs:

» AHf°(Atoms, 298 K): Use well-established experimental values for the enthalpy of
formation of the gas-phase atoms.

» H29s - Ho: The thermal correction to enthalpy from 0 K to 298 K, obtained from the
frequency calculation in Step 2.
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Caption: Computational workflow for determining enthalpy of formation via G4 theory.
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Experimental Determination of Thermochemical
Properties

Experimental validation is the gold standard. The following protocols are essential for a

comprehensive thermochemical characterization.

Calorimetry is the science of measuring heat changes associated with chemical reactions or

physical transitions.[11]

o Enthalpy of Combustion via Bomb Calorimetry: For organic compounds, the standard
enthalpy of formation is typically derived from the experimentally determined enthalpy of
combustion (AHc®). The compound is burned in an excess of oxygen in a constant-volume
vessel (a "bomb"), and the heat released is measured precisely.[11]

o Causality: The combustion reaction must be well-defined and complete to yield accurate
results. For a chlorinated amine, the products will be COz2, H20, N2, and HCI. A rotating-
bomb calorimeter is often preferred for halogenated compounds to ensure the final
products (like aqueous HCI) are in a well-defined thermodynamic state. A small amount of
a reducing agent like arsenious oxide may be added to the bomb to reduce any free
chlorine to chloride, ensuring a single halogen product.

» Heat Capacity via Differential Scanning Calorimetry (DSC): DSC measures the difference in
the amount of heat required to increase the temperature of a sample and a reference. This
technique can precisely determine the heat capacity (Cp) of the substance as a function of

temperature.
o Calorimeter Calibration:
o Objective: To determine the heat capacity of the calorimeter system (C_cal).

o Method: Combust a certified standard reference material with a known enthalpy of
combustion (e.g., benzoic acid) in the calorimeter. Measure the temperature rise (AT).

o Calculation: C_cal = (AH_combustion_standard * mass_standard) / AT

e Sample Preparation:
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o Objective: Prepare the sample for complete combustion.

o Method: Accurately weigh a sample of 1-Chloro-2-methylpropan-2-amine (typically in a
gelatin capsule for liquids). Place it in the crucible inside the bomb. Add a known amount
of distilled water to the bomb to dissolve the resulting HCI.

e Combustion:
o Objective: Combust the sample and measure the temperature change.

o Method: Seal the bomb, pressurize it with high-purity oxygen (e.g., 30 atm), and place it in
the calorimeter's water jacket. Ignite the sample and record the temperature change
(AT _sample) until thermal equilibrium is reached.

e Product Analysis:
o Objective: To confirm complete combustion.

o Method: Analyze the bomb contents after combustion. Titrate the bomb washings with a
standard base to quantify the amount of HCI and nitric acid (from residual N2) formed.

» Enthalpy Calculation:

o Obijective: To calculate the enthalpy of combustion and subsequently the enthalpy of
formation.

o Method: The total heat released is Q_total = C_cal * AT_sample. Corrections are applied
for the fuse wire ignition and any side reactions (e.g., nitric acid formation). The energy of
combustion (AUc®) is calculated and then converted to the enthalpy of combustion (AHc®).
Finally, using Hess's Law and known AHf° values for the combustion products (COz, Hz20,
HCI), the AHf° of the sample is determined.
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Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for
assessing thermal stability.

o TGA: Measures the change in mass of a sample as a function of temperature. This reveals
the onset temperature of decomposition and the mass loss associated with different
decomposition steps.

o DTA: Measures the temperature difference between the sample and a reference material.
This indicates whether decomposition processes are exothermic or endothermic.
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Safety, Handling, and Thermal Hazard
Considerations

While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from
the hydrochloride salt and related chloroalkanes provide a basis for safe handling.[12][13][14]

o Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate
personal protective equipment (PPE), including nitrile gloves, safety glasses with side
shields, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[12]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep
away from heat, sparks, open flames, and strong oxidizing agents.[13]

e Thermal Decomposition: Upon heating, decomposition may occur, potentially releasing toxic
fumes of hydrogen chloride and nitrogen oxides. The tertiary amine functionality can be
susceptible to oxidation.[16] The C-CI bond may undergo hydrolysis or elimination reactions,
especially under acidic or basic conditions.[16]

o Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

The thermochemical properties of 1-Chloro-2-methylpropan-2-amine are not well-established
in the public domain, creating a knowledge gap for its safe and effective use in chemical
synthesis. This guide provides a clear and robust framework for closing this gap. The
computational workflow using G4 theory offers a reliable path to high-accuracy predictions of its
gas-phase enthalpy of formation. These predictions should be corroborated by rigorous
experimental work, primarily using bomb calorimetry for enthalpy of formation and DSC for heat
capacity. The resulting data will be invaluable for professionals in drug development and
process chemistry, enabling more accurate reaction modeling, better process control, and a
higher standard of safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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